![molecular formula C16H13N3O3 B4285730 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-phenylpropanamide](/img/structure/B4285730.png)
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-phenylpropanamide
Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPP-4 inhibitor and is used in the treatment of type 2 diabetes. The purpose of
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-phenylpropanamide involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-phenylpropanamide have been extensively studied. This compound has been shown to improve glycemic control by reducing fasting plasma glucose and HbA1c levels. It also reduces the risk of cardiovascular disease by improving endothelial function and reducing inflammation. Moreover, it has been shown to have a beneficial effect on beta-cell function and insulin sensitivity.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-phenylpropanamide in lab experiments include its high potency and selectivity as a DPP-4 inhibitor. It also has a favorable pharmacokinetic profile, making it suitable for oral administration. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the research on 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-phenylpropanamide. One area of interest is its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Another area of research is its use in combination with other drugs for the treatment of type 2 diabetes. Additionally, there is a need for further studies to explore the long-term safety and efficacy of this compound. Finally, the development of more efficient and cost-effective synthesis methods is also an area of interest.
In conclusion, 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-phenylpropanamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in the treatment of various metabolic disorders.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-phenylpropanamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a DPP-4 inhibitor in the treatment of type 2 diabetes. This compound has been shown to improve glycemic control and reduce the risk of cardiovascular disease in diabetic patients.
properties
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(18-11-4-2-1-3-5-11)7-9-19-15(21)12-6-8-17-10-13(12)16(19)22/h1-6,8,10H,7,9H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRCAIRHXQRQBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-phenylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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